molecular formula C11H12F3N B13207352 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

Cat. No.: B13207352
M. Wt: 215.21 g/mol
InChI Key: CCPKMQOTBMRRLS-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The cyclopropane ring in 2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine imposes significant geometric constraints due to its inherent angle strain (60° bond angles vs. the ideal 109.5° for sp³ hybridization). Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level reveal that the compound adopts a puckered conformation to minimize steric interactions between the trifluoromethylphenyl group and the cyclopropane ring. The phenyl ring rotates freely around the C–C bond connecting it to the cyclopropane, with energy barriers of approximately 2.1 kcal/mol between equatorial and axial orientations.

Table 1: Key Geometric Parameters

Parameter Value (Å or °) Method
Cyclopropane C–C bond 1.51 Å B3LYP/6-311G(d)
C–N bond length 1.45 Å HF/6-31G(d)
Dihedral angle (Ph–C–C) 112° X-ray diffraction

The amino group at the 1-position of the cyclopropane participates in intramolecular hydrogen bonding with the π-electron cloud of the phenyl ring, stabilizing the axial conformation by 1.8 kcal/mol compared to the equatorial form. This interaction is critical for maintaining the compound’s conformational rigidity in solution.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2

InChI Key

CCPKMQOTBMRRLS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes and Conditions

Method Starting Materials Catalyst/Reagents Conditions Yield & Selectivity References
Copper(I)-catalyzed cyclopropanation Aromatic alkenes + trifluoromethyl diazoethane CuI catalyst Mild temperature, inert atmosphere Good to very good yields, moderate to high stereoselectivity
Biocatalytic cyclopropanation Styrene derivatives + 2-diazo-1,1,1-trifluoroethane Engineered myoglobin variants Aqueous buffer, ambient temperature 61–99% yield, 97–99.9% de and ee
[2+1] Annulation (Alkylidene)malononitriles + trifluorodiazoethane No metal catalyst required Mild conditions High stereospecificity
Sulfonium ylide-mediated cyclopropanation Trifluoromethylalkenes + sulfonium ylides Base (DBU) Low temperature Up to 97% yield

Mechanistic Insights

  • The cyclopropanation generally proceeds via metal-carbene intermediates generated from trifluoromethyl diazo precursors, which insert into the alkene double bond forming the cyclopropane ring.
  • In biocatalytic systems, the engineered myoglobin acts as a metalloprotein catalyst facilitating carbene transfer with high stereocontrol.
  • The thiocarbonyl fluoride intermediate has been identified as a key species in trifluoromethylation reactions of amines, indicating potential pathways for amine introduction.

Challenges and Considerations

  • Handling of trifluoromethyl diazo compounds requires care due to their volatility and potential explosiveness; recent developments of bench-stable diazo reagents improve safety and ease of use.
  • Achieving high enantioselectivity and diastereoselectivity remains a focus, with biocatalytic and chiral metal-catalyzed methods showing promising results.
  • Functional group tolerance and scalability are important for practical applications in drug discovery.

Summary Table of Key Preparation Methods

Preparation Method Advantages Limitations Typical Yields Selectivity (de/ee) Key References
Copper(I)-catalyzed cyclopropanation Mild conditions, good yields Requires diazo precursors 70–95% Moderate to high
Biocatalytic myoglobin-catalyzed Excellent stereoselectivity, green Requires engineered enzymes 61–99% 97–99.9%
[2+1] Annulation of diazoethanes Metal-free, stereospecific Limited substrate scope High High
Sulfonium ylide-mediated cyclopropanation Practical, low temperature Limited to certain substrates Up to 97% Good

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogenating agents, nucleophiles (e.g., NaOH, KCN)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, nitriles

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine are best understood through comparison with analogous cyclopropane derivatives. Below is a detailed analysis supported by molecular data and research findings.

Table 1: Comparative Analysis of Cyclopropane Amine Derivatives

Compound Name Substituent Position & Functional Groups Molecular Formula CAS Number Key Applications/Properties
This compound Ortho-CF₃ on benzyl group C₁₁H₁₁F₃N N/A High steric hindrance; potential receptor-binding specificity (inferred from )
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride Para-CF₃ on benzyl group; hydrochloride salt C₁₁H₁₁F₃N·HCl N/A Improved solubility; structural analog for solubility studies ()
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Ortho-F on phenyl ring; hydrochloride salt C₉H₁₁ClFN 1269152-01-3 Simpler fluorinated analog; used in early-stage drug discovery ()
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine 3-Cl, 4-F on phenyl ring; stereospecific cyclopropane C₁₀H₁₀ClFN N/A Chiral specificity; targets enantioselective pathways ()
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CF₃ directly on cyclopropane; stereospecific C₄H₇ClF₃N 1287760-01-3 Compact structure; intermediates for CNS-targeting drugs ()

Key Findings from Comparative Analysis

Chlorine and fluorine substituents (e.g., in ) increase lipophilicity and metabolic stability but may reduce bioavailability compared to trifluoromethyl groups .

Stereochemical Influence :

  • Chiral cyclopropane derivatives, such as (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine (), demonstrate enantioselective interactions with biological targets, underscoring the importance of stereochemistry in drug design .
  • The (1R,2R)-configuration in highlights the role of cyclopropane ring geometry in optimizing receptor affinity .

Pharmaceutical Applications :

  • Trifluoromethyl-substituted cyclopropane amines are prevalent in patents for kinase inhibitors and GPCR modulators (), suggesting their utility in oncology and neurology .
  • Hydrochloride salts (e.g., ) are favored in preclinical studies due to enhanced solubility and stability .

Structural Rigidity :

  • Cyclopropane rings enforce conformational rigidity, improving target selectivity compared to flexible analogs (). This property is critical for drugs requiring precise spatial alignment with receptors .

Biological Activity

The compound 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine , also known as 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine , is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H12_{12}F3_3N
Molecular Weight: 229.22 g/mol
IUPAC Name: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
Melting Point: 168-169 °C
Purity: ≥95%

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them interesting candidates for drug development.

Pharmacological Profile

Recent studies have indicated that compounds similar to This compound exhibit a range of biological activities, particularly in the modulation of neurotransmitter systems. The following table summarizes key findings regarding its pharmacological effects:

Activity Mechanism Reference
Serotonin Receptor Modulation Affinity for 5-HT receptors (5-HT1A_1A, 5-HT7_7)
Phosphodiesterase Inhibition Weak inhibition of PDE4B and PDE10A
Antidepressant Effects Demonstrated efficacy in forced swim test (FST)
Anxiolytic Effects Greater potency than diazepam in anxiety models

The biological activity of This compound can be attributed to its interaction with various neurotransmitter receptors and enzymes:

  • Serotonin Receptors: The compound shows significant binding affinity towards serotonin receptors, which are crucial in mood regulation and anxiety.
  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, it may enhance cyclic AMP levels, contributing to its antidepressant and anxiolytic effects.

Study on Antidepressant Activity

In a study published in PubMed, derivatives of similar structures were synthesized and evaluated for their antidepressant potential. The selected compounds exhibited significant activity in the forced swim test, indicating their potential as antidepressants. The study highlighted that modifications to the phenyl ring, such as the introduction of trifluoromethyl groups, enhanced the biological activity of these compounds .

Anxiolytic Effects Comparison

Another research effort compared the anxiolytic effects of various compounds, including those structurally related to This compound . The results demonstrated that certain derivatives showed superior efficacy compared to traditional anxiolytics like diazepam, suggesting a promising avenue for developing new anxiolytic medications .

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